molecular formula C20H24F6N2O2S B11085834 N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide

Cat. No.: B11085834
M. Wt: 470.5 g/mol
InChI Key: AYJSXHHIKQDMLD-UHFFFAOYSA-N
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Description

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide is a complex organic compound that features a unique combination of adamantane, thiophene, and hexafluoropropane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of Adamantan-1-yloxyethylamine: This intermediate is synthesized by reacting adamantan-1-ol with ethylene oxide in the presence of a base.

    Introduction of Hexafluoropropane Group: The adamantan-1-yloxyethylamine is then reacted with hexafluoropropane-2-ylamine under controlled conditions to introduce the hexafluoropropane group.

    Coupling with Thiophenecarboxylic Acid: Finally, the intermediate is coupled with 2-thiophenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions on the adamantane ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the thiophene ring can engage in π-π interactions with aromatic residues. The hexafluoropropane group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1-trifluoro-2-propanyl)-2-thiophenecarboxamide: Similar structure but with fewer fluorine atoms.

    N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-furanecarboxamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoro-2-propanyl)-2-thiophenecarboxamide is unique due to its combination of adamantane, thiophene, and hexafluoropropane groups. This unique structure imparts specific properties such as high lipophilicity, thermal stability, and the ability to interact with a variety of molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24F6N2O2S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H24F6N2O2S/c21-19(22,23)18(20(24,25)26,28-16(29)15-2-1-5-31-15)27-3-4-30-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-2,5,12-14,27H,3-4,6-11H2,(H,28,29)

InChI Key

AYJSXHHIKQDMLD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC=CS4

Origin of Product

United States

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